4,7-Dimethoxyindoline-2,3-dione

Overview

Description

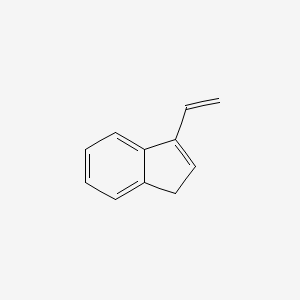

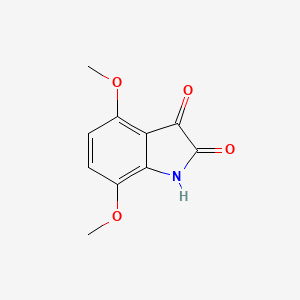

4,7-Dimethoxyindoline-2,3-dione is a chemical compound with the molecular formula C10H9NO4 . It is a derivative of indole, a heterocyclic compound that is widely studied for its diverse biological activities .

Synthesis Analysis

The synthesis of isoindoline derivatives, including this compound, has been described in various studies . These compounds are typically synthesized using simple heating and relatively quick solventless reactions . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis

The molecular structure of this compound consists of an indole ring substituted with two methoxy groups at positions 4 and 7, and a dione group at positions 2 and 3 . The molecular weight of this compound is 207.18 .Scientific Research Applications

1. Organic Crystal Engineering

The compound has been utilized in organic crystal engineering. A specific example is the synthesis of 1,4-piperazine-2,5-dione from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate. This process involved studying hydrogen-bond association in polymorphic crystalline forms, with different hydrogen-bonding networks observed. The association of this compound in solution was analyzed using mass spectrometric and nuclear magnetic resonance spectroscopic techniques, providing insights into solution aggregation of cyclic cis amides (Weatherhead-Kloster et al., 2005).

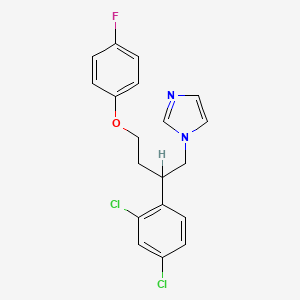

2. Synthesis of Substituted Indoles

2,3-Dimethoxyindolines, closely related to 4,7-dimethoxyindoline-2,3-dione, have been used as latent electrophiles in indium-catalyzed SNAr reactions. This has enabled access to various 3-substituted indoles, showcasing the compound's versatility in synthetic chemistry (Hirao et al., 2020).

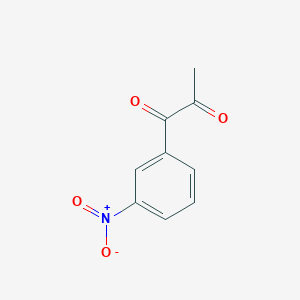

3. Heterocyclic Quinones Synthesis

4,7-Dimethoxybenzo[b]furan, -thiophene, -selenophene, and 4,7-dimethoxyindole are synthesized through a procedure involving cyclization-dehydration of acetals. This demonstrates the compound's role in the general synthesis of 2,3-substituted 5-membered heterocyclic quinones, crucial in various chemical syntheses (Cherif et al., 1992).

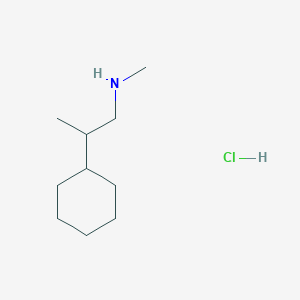

4. Corrosion Inhibition Research

Research has also explored the inhibition properties of compounds like 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro [2.5]octane-4,8-dione for corrosion protection in metals. This study showcases the potential application of derivatives of this compound in materials science, particularly in corrosion inhibition (Chafiq et al., 2020).

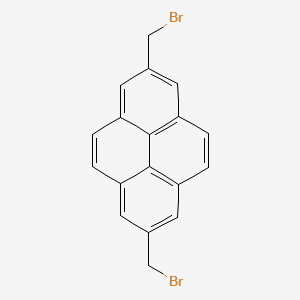

5. Synthesis of N-Benzylated Indoles

Another application is seen in the synthesis of N-benzylated indole, indazole, and benzotriazole-4,7-diones from 4,7-dimethoxy-1H-indole. This process led to various derivatives, highlighting the compound's role in the development of complex organic molecules (Marminon et al., 2007).

Future Directions

Indole derivatives, including 4,7-Dimethoxyindoline-2,3-dione, have a wide range of potential applications in medicinal chemistry due to their diverse biological activities . Future research could focus on exploring these activities further and developing new therapeutic agents based on the indole scaffold.

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 4,7-dimethoxyindoline-2,3-dione, have a broad spectrum of biological activities and can bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes .

Biochemical Pathways

Indole derivatives, in general, are known to influence a variety of biochemical pathways, leading to diverse downstream effects .

Result of Action

Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Properties

IUPAC Name |

4,7-dimethoxy-1H-indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-14-5-3-4-6(15-2)8-7(5)9(12)10(13)11-8/h3-4H,1-2H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODYFWCLDYDKTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)NC(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455044 | |

| Record name | 4,7-dimethoxy-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64473-54-7 | |

| Record name | 4,7-dimethoxy-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

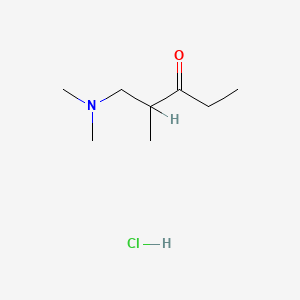

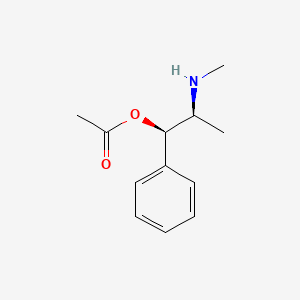

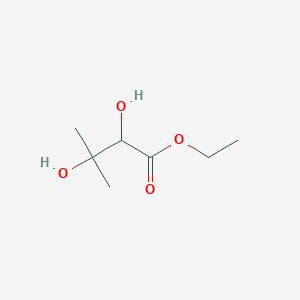

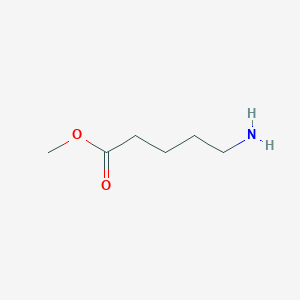

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.